4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
CAS No.: 313520-86-4
Cat. No.: VC8263911
Molecular Formula: C20H19N3O4S2
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313520-86-4 |
|---|---|
| Molecular Formula | C20H19N3O4S2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24) |
| Standard InChI Key | AHFJTITWRQMIEK-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
The compound 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic molecule belonging to the class of thiazole derivatives. It features a benzamide backbone with a morpholinosulfonyl group and a phenylthiazole moiety. This structure imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
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Sulfonylation: The introduction of the morpholinosulfonyl group is achieved by reacting the thiazole intermediate with morpholinosulfonyl chloride.
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Amidation: The final step involves amidation with 4-aminobenzamide under appropriate conditions.
Biological Activity
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Anticancer Properties: Similar thiazole derivatives have shown significant anticancer activity by inducing apoptosis in cancer cell lines. This is achieved through the activation of specific signaling pathways associated with cell death.
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Mechanism of Action: The compound interacts with molecular targets such as enzymes or receptors, potentially inhibiting or modulating biochemical pathways.
Comparison with Similar Compounds
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